molecular formula C11H17NO2 B15312484 (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Katalognummer: B15312484
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: VINGCSGMSKZRIG-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-ethoxy-3-methoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 4-ethoxy-3-methoxybenzaldehyde with an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in determining the compound’s binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(4-Methoxyphenyl)ethan-1-amine: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    (S)-1-(4-Ethoxyphenyl)ethan-1-amine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    (S)-1-(4-Ethoxy-3-methylphenyl)ethan-1-amine: The presence of a methyl group instead of a methoxy group can alter its chemical and biological properties.

Uniqueness

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity, solubility, and interaction with biological targets. This dual substitution pattern provides a distinct advantage in various applications, making it a valuable compound in scientific research and industrial processes.

Eigenschaften

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

(1S)-1-(4-ethoxy-3-methoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO2/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8H,4,12H2,1-3H3/t8-/m0/s1

InChI-Schlüssel

VINGCSGMSKZRIG-QMMMGPOBSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1)[C@H](C)N)OC

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(C)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.